N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8/c1-23(16-12(17)6-18-9-19-16)11-7-24(8-11)14-5-4-13-20-21-15(10-2-3-10)25(13)22-14/h4-6,9-11H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGYSIGDBVSMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C5=NC=NC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6F |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 2320146-74-3 |
The structure features a triazolo-pyridazine moiety linked to an azetidine ring and a methylpyrimidine group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in cancer progression. The compound demonstrates inhibitory activity against c-Met kinase, which is implicated in various cancers.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. Notably:
- In Vitro Cytotoxicity : The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using the MTT assay.
- IC50 Values : Preliminary results indicated that the compound exhibits significant cytotoxicity:
- A549: IC50 = 1.06 ± 0.16 μM
- MCF-7: IC50 = 1.23 ± 0.18 μM
- HeLa: IC50 = 2.73 ± 0.33 μM
These values suggest that the compound has a potent effect on these cancer cell lines, comparable to established chemotherapeutic agents.
Study Overview
A study focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives found that compounds similar to this compound exhibited moderate to significant cytotoxicity against various cancer cell lines.
Results Summary
The following table summarizes key findings from related research on triazolo derivatives:
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 | c-Met kinase inhibition |
| 12e | MCF-7 | 1.23 | Induces apoptosis |
| 12e | HeLa | 2.73 | Cell cycle arrest in G0/G1 phase |
These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs from the literature:
Key Observations :
- Core Heterocycle : The target compound and analogs share the [1,2,4]triazolo[4,3-b]pyridazine core, whereas compounds use imidazo[1,2-b]pyridazine, which lacks the triazole ring .
- Substituent Effects: The 3-cyclopropyl group in the target compound likely enhances metabolic stability compared to the 3-trifluoromethyl group in , which may increase electronegativity and polarity . The 5-fluoro-pyrimidine substituent may enhance bioavailability and membrane permeability relative to the 4-chlorophenethyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
